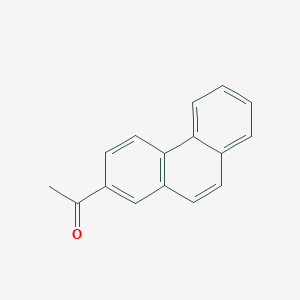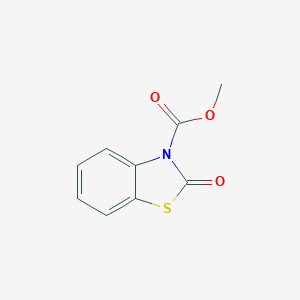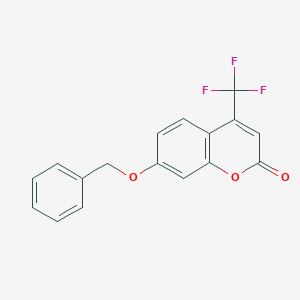![molecular formula C16H21NO4 B184720 5-Methyl-2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-carbonsäure CAS No. 155367-45-6](/img/structure/B184720.png)
5-Methyl-2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Engineering
Diese Verbindung wird als Schutzgruppe in der Proteinsynthese verwendet, um die selektiven Reaktionen von Aminosäuren zu kontrollieren . Es spielt eine entscheidende Rolle bei der Entwicklung neuer Proteine mit den gewünschten Eigenschaften.
Organische Synthese
Es wird in der organischen Synthese für Aminosäurekopplungsreaktionen, Peptidsynthese und andere organisch-chemische Reaktionen verwendet . Dies macht es zu einem wertvollen Werkzeug bei der Herstellung komplexer organischer Moleküle.
Entwicklung von Alkaloiden
1,2,3,4-Tetrahydroisochinolin ist ein wichtiges Strukturmotiv verschiedener Naturstoffe und therapeutischer Leitverbindungen . Die C(1)-substituierten Derivate dieser Verbindung können als Vorläufer für verschiedene Alkaloide dienen, die vielfältige biologische Aktivitäten zeigen .
Inhibitoren des PD-1/PD-L1-Immun-Checkpoint-Wegs
Eine Reihe von 1,2,3,4-Tetrahydroisochinolin (THIQ)-3-Carbonsäurederivaten, die einen 5-Cyano-3-pyridinyl- oder 3-Cyanophenyl-Anhängsel enthalten, wurde durch Cyclisierung des Benzylamins an den Ether-Linker des (5-Cyano-3-pyridinyl)methoxy-Moleküls eines zuvor berichteten Inhibitors entwickelt . Diese neuen Inhibitoren wurden in einem homogenen zeitaufgelösten Fluoreszenzresonanzenergietransfer-Assay auf ihre inhibitorische Aktivität gegenüber der PD-1/PD-L1-Protein-Protein-Wechselwirkung (PPI) untersucht .
Asymmetrische Katalyse
THIQ-Derivate haben breite Anwendungen in der asymmetrischen Katalyse als chirale Gerüste . Sie werden verwendet, um Chiralität in anderen Molekülen während chemischer Reaktionen zu induzieren.
Antineuroinflammatorische Mittel
N-Benzyl-THIQs sind dafür bekannt, als Antineuroinflammatorika zu fungieren . Sie können zur Behandlung von neuroinflammatorischen Erkrankungen eingesetzt werden.
Wirkmechanismus
Target of Action
It’s known that tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It’s known that reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents, such as methanol, ethanol, and dimethyl sulfoxide , which could potentially impact its bioavailability.
Result of Action
It’s known that tetrahydroisoquinolines can function as antineuroinflammatory agents , suggesting potential neuroprotective effects.
Eigenschaften
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-6-5-7-11-9-17(15(20)21-16(2,3)4)13(14(18)19)8-12(10)11/h5-7,13H,8-9H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRKCTWPIYFOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(N(CC2=CC=C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155367-45-6 |
Source


|
| Record name | (3R)-2-(tert-butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)






![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
